2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-(2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE
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Overview
Description
2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-(2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a benzodioxole moiety, a piperazine ring, and a benzothiadiazole group, making it a versatile molecule for various chemical reactions and biological activities.
Biochemical Analysis
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-2,1,3-benzothiadiazol-4-ylacetamide in laboratory settings .
Dosage Effects in Animal Models
The effects of different dosages of 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-2,1,3-benzothiadiazol-4-ylacetamide in animal models have not been reported .
Transport and Distribution
The transport and distribution of 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-2,1,3-benzothiadiazol-4-ylacetamide within cells and tissues have not been studied .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-(2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and benzothiadiazole intermediates. One common method involves the following steps:
Preparation of Benzodioxole Intermediate: The benzodioxole moiety can be synthesized via a Pd-catalyzed C-N cross-coupling reaction, using a benzo dioxole group at the N1-position.
Formation of Piperazine Derivative: The piperazine ring is introduced through a nucleophilic substitution reaction, where the benzodioxole intermediate reacts with a piperazine derivative.
Coupling with Benzothiadiazole: The final step involves coupling the piperazine derivative with a benzothiadiazole group under suitable reaction conditions, such as using a base like cesium carbonate (Cs2CO3) and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-(2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the benzothiadiazole group, converting it to a benzothiadiazoline derivative.
Substitution: Nucleophilic and electrophilic substitution reactions can take place at the piperazine ring and benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinones, benzothiadiazoline derivatives, and various substituted piperazine and benzodioxole compounds .
Scientific Research Applications
2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-(2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-(2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes, such as kinases and G-protein coupled receptors (GPCRs).
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation, making it a potential therapeutic agent for cancer and inflammatory diseases.
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Shares the benzodioxole moiety but differs in the functional groups attached.
4-(4-Methylpiperazin-1-yl)butan-1-ol: Contains a piperazine ring but lacks the benzodioxole and benzothiadiazole groups.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Similar benzodioxole structure but with different substituents.
Uniqueness
2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-(2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE is unique due to its combination of benzodioxole, piperazine, and benzothiadiazole moieties, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S/c26-19(21-15-2-1-3-16-20(15)23-29-22-16)12-25-8-6-24(7-9-25)11-14-4-5-17-18(10-14)28-13-27-17/h1-5,10H,6-9,11-13H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSBETJIPACJLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)NC4=CC=CC5=NSN=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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